2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one
Overview
Description
2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is an organic compound that belongs to the class of quinazolinones Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyaniline with anthranilic acid in the presence of a dehydrating agent such as polyphosphoric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinazolinone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone ring, leading to the formation of dihydroquinazolinone derivatives.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinazolinone derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinazolin-4(1H)-one: Similar in structure but lacks the methoxy group on the phenyl ring.
4-Methoxyphenylquinazolin-4(1H)-one: Similar but with different substitution patterns on the quinazolinone ring.
Uniqueness
2-(4-Methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and its versatility in various chemical reactions.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-11-8-6-10(7-9-11)14-16-13-5-3-2-4-12(13)15(18)17-14/h2-9,14,16H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTAMNASXHFOKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333123 | |
Record name | 2-(4-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671923 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61195-16-2 | |
Record name | 2-(4-methoxyphenyl)-2,3-dihydro-1H-quinazolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00333123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-DIHYDRO-2-(4-METHOXYPHENYL)-4(3H)-QUINAZOLINONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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